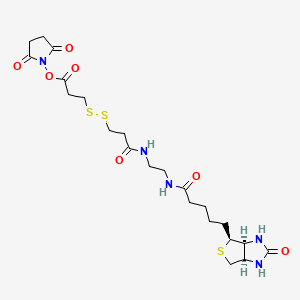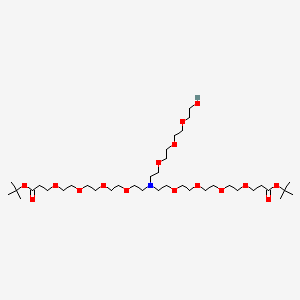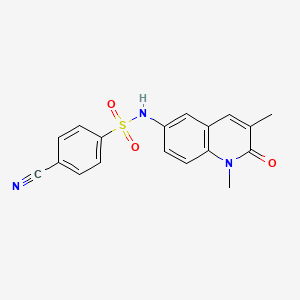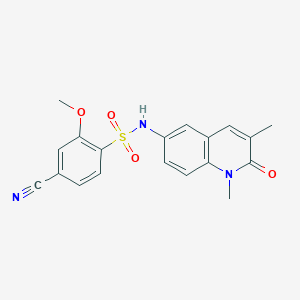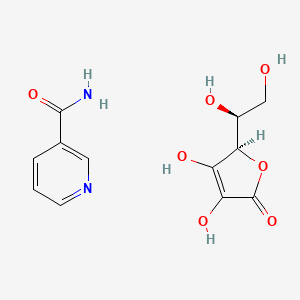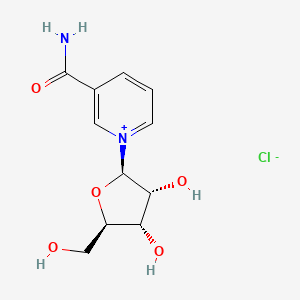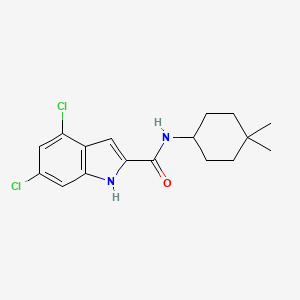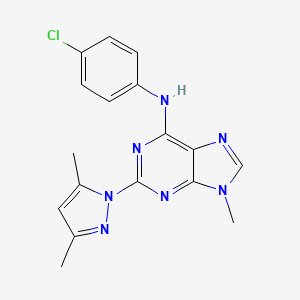
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine
Descripción general
Descripción
Potent and selective positive modulator of type SK2/3 channels
NS13001 is a selective SK2/3 modulator that acts as a potential therapeutic agent for treatment of SCA2.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
- Novel pyrazole derivatives, including the compound , have shown potential as antimicrobial and anticancer agents. Some derivatives exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Biological Activity
- Various derivatives of 3,5-dimethyl-1H-pyrazole, including those incorporating N-(4-chlorophenyl), have been synthesized and found to exhibit good antibacterial activity (Al-Smaisim, 2012).
Antioxidant and Anti-Lipid Peroxidation Activity
- Some compounds, including those derived from N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine, demonstrated significant antioxidant and anti-lipid peroxidation activities. These properties are valuable in combating oxidative stress-related diseases (Thalassitis et al., 2014).
Neuroprotective Agent for Ischemia-Reperfusion Damage
- A related compound, KR-31543, showed promise as a neuroprotective agent for ischemia-reperfusion damage, indicating the potential of N-(4-chlorophenyl) derivatives in neurological therapeutic applications (Kim et al., 2002).
Structural Characterization and Molecular Docking Studies
- Structural characterization and molecular docking studies of compounds, including those based on N-(4-chlorophenyl) derivatives, have been conducted. These studies help in understanding the interaction of these compounds with biological targets, which is crucial for drug development (Titi et al., 2020).
Synthesis of Functionalized Compounds
- The synthesis of functionally diverse compounds using this compound as a precursor has been explored, demonstrating the versatility of this compound in organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).
Análisis Bioquímico
Biochemical Properties
NS13001 interacts with SK channels, specifically SK2 and SK3, with EC50s of 1.8 and 0.14 μM respectively . The nature of these interactions is allosteric modulation, which means that NS13001 binds to a site on the SK channels that is distinct from the primary active site, leading to changes in the channels’ activity .
Cellular Effects
The effects of NS13001 on cells are primarily mediated through its modulation of SK channels. By enhancing the activity of these channels, NS13001 can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, NS13001 exerts its effects by binding to and modulating the activity of SK channels . This binding is thought to occur at an allosteric site on the channels, leading to changes in their conformation and activity. The resulting increase in SK channel activity can then lead to various downstream effects, including changes in cell signaling, gene expression, and metabolism .
Metabolic Pathways
NS13001 is involved in the modulation of SK channels, which play a role in various metabolic pathways
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7/c1-10-8-11(2)25(23-10)17-21-15(14-16(22-17)24(3)9-19-14)20-13-6-4-12(18)5-7-13/h4-9H,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQOPNIPUIOXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C3C(=N2)N(C=N3)C)NC4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063331-94-1 | |
| Record name | NS13001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

